BenchChemオンラインストアへようこそ!

[1,3]Dioxolo[4,5-g]quinazolin-8-amine

EGFR inhibitor Kinase selectivity Structure-activity relationship

[1,3]Dioxolo[4,5-g]quinazolin-8-amine (CAS 77850-67-0; molecular formula C₉H₇N₃O₂; molecular weight 189.17 g/mol) is a heterocyclic building block of the quinazoline class featuring a fused 1,3-dioxolo (methylenedioxy) ring at the 6,7-positions of the quinazoline core. The compound bears a primary amine at the 8-position, making it a versatile intermediate for constructing anilinoquinazoline-type kinase inhibitors, phosphodiesterase inhibitors, and antimicrobial agents.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
Cat. No. B11908334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]Dioxolo[4,5-g]quinazolin-8-amine
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=NC=N3)N
InChIInChI=1S/C9H7N3O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2,(H2,10,11,12)
InChIKeyYWOZVBGEIZKZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: [1,3]Dioxolo[4,5-g]quinazolin-8-amine (CAS 77850-67-0) as a Conformationally Constrained Quinazoline Scaffold


[1,3]Dioxolo[4,5-g]quinazolin-8-amine (CAS 77850-67-0; molecular formula C₉H₇N₃O₂; molecular weight 189.17 g/mol) is a heterocyclic building block of the quinazoline class featuring a fused 1,3-dioxolo (methylenedioxy) ring at the 6,7-positions of the quinazoline core [1]. The compound bears a primary amine at the 8-position, making it a versatile intermediate for constructing anilinoquinazoline-type kinase inhibitors, phosphodiesterase inhibitors, and antimicrobial agents [2]. Unlike the more common 4-anilinoquinazolines, the 8-amine substitution pattern and fused dioxolo ring impart distinct steric and electronic properties that are critical determinants of target selectivity and metabolic stability in drug discovery campaigns [3].

Why In-Class Quinazoline Analogs Cannot Substitute for [1,3]Dioxolo[4,5-g]quinazolin-8-amine Without Quantitative Revalidation


Quinazoline derivatives bearing different substitution patterns, ring sizes, or linker chemistries exhibit profoundly divergent potency and selectivity profiles that preclude casual interchange in research and development workflows. The fused 1,3-dioxolo (five-membered) ring in [1,3]dioxolo[4,5-g]quinazolin-8-amine imposes a specific conformational constraint and electronic environment that differs measurably from the 6,7-dimethoxy analog, the 1,4-dioxane (six-membered) analog, and the 4-anilino substitution series [1]. Direct comparative enzymology has demonstrated that the methylenedioxy substitution results in an approximately 14-fold reduction in EGFR inhibitory potency relative to the 6,7-dimethoxy congener, driven by loss of key hydrophobic interactions in the ATP-binding pocket [2]. Furthermore, the 8-amine position offers a distinct vector for derivatization that yields PDE-inhibitory activity profiles not recapitulated by 4-anilinoquinazolines [3]. These quantitative differences mandate that procurement decisions be guided by target-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for [1,3]Dioxolo[4,5-g]quinazolin-8-amine Against Closest Structural Analogs


EGFR Wild-Type Inhibitory Potency: 14-Fold Reduction of Methylenedioxy vs. Dimethoxy Quinazoline

In a direct head-to-head enzymological comparison, the 6,7-methylenedioxy-substituted quinazoline derivative LASSBio-1815 exhibited an IC₅₀ of 34.6 μM against EGFR wild-type, while the corresponding 6,7-dimethoxy analog LASSBio-1814 achieved an IC₅₀ of 2.4 μM under identical assay conditions, representing a 14.4-fold loss of potency attributable specifically to the methylenedioxy (dioxolo) substitution [1]. Molecular docking revealed that the methylenedioxy constraint eliminated critical hydrophobic interactions with Val726, Leu718, and Leu792 residues in the EGFR ATP-binding pocket that are preserved by the flexible dimethoxy groups [1]. This finding directly informs scaffold selection: the dioxolo-fused system is not a bioisosteric equivalent of the dimethoxy substitution but rather a distinct pharmacophore with predictably attenuated EGFR activity.

EGFR inhibitor Kinase selectivity Structure-activity relationship Quinazoline SAR

VEGFR-2 Inhibitory Potency: Conformational Constraint Compromises Dual Kinase Activity

The same comparative study quantified VEGFR-2 inhibition, revealing that the methylenedioxy derivative LASSBio-1815 had an IC₅₀ of 26.9 μM against VEGFR-2, compared to 1.02 μM for the dimethoxy analog LASSBio-1814 — a 26.4-fold difference [1]. The structural basis was again traced to lost hydrophobic contacts: the constrained dioxolo ring prevented engagement with Val848, Leu840, and Phe918 in the VEGFR-2 binding site that the flexible dimethoxy groups readily accommodate [1]. This demonstrates that the dioxolo constraint is even more detrimental to VEGFR-2 binding than to EGFR binding, making the scaffold inherently EGFR/VEGFR selectivity-biased.

VEGFR-2 inhibitor Dual kinase inhibitor Angiogenesis Quinazoline scaffold

Phosphodiesterase (cGMP-PDE) Inhibitory Activity: Evidence for an Alternative Biological Profile

A derivative of the dioxoloquinazolin-8-amine scaffold, Benzo[1,3]dioxol-5-ylmethyl-[1,3]dioxolo[4,5-g]quinazolin-8-yl-amine (CHEMBL63416), demonstrated an IC₅₀ of 1.60 × 10³ nM (1.6 μM) against cGMP-specific phosphodiesterase from porcine aorta [1]. For context, the structurally distinct quinazoline PDE5 inhibitor MBCQ (N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-chloroquinazolin-4-amine) achieved an IC₅₀ of 19 nM against PDE5, with >5,000-fold selectivity over other PDE isozymes (all IC₅₀ >100 μM) . While the 8-amine derivative is approximately 84-fold less potent than MBCQ at PDE5, it occupies a different chemical space and vector for optimization that may address the selectivity limitations of 4-anilinoquinazoline PDE inhibitors.

Phosphodiesterase inhibitor PDE5 cGMP signaling Quinazoline polypharmacology

Fused Ring Size Determines Cytotoxic Potency in EGFR-Overexpressing Cells: Dioxolane vs. Dioxane vs. Dioxepine

A systematic evaluation of dioxolane (five-membered), dioxane (six-membered), and dioxepine (seven-membered) fused quinazoline derivatives as EGFR inhibitors demonstrated that ring size critically governs antiproliferative activity [1]. In A431 human epidermoid carcinoma cells that overexpress EGFR, dioxane-fused derivatives were more cytotoxic than the corresponding dioxolane and dioxepine derivatives [1]. Most dioxolane derivatives retained the ability to counteract EGF-induced EGFR phosphorylation with potency comparable to the reference inhibitor PD153035 (IC₅₀ = 25 pM for EGFR), but the dioxane series consistently outperformed the dioxolane series in cellular assays [1]. This rank-order pharmacological difference establishes that [1,3]dioxolo[4,5-g]quinazolin-8-amine derivatives should be benchmarked specifically against dioxolane-class compounds rather than the broader quinazoline family.

EGFR inhibitor Dioxygenated ring SAR Cytotoxicity A431 cells

EGFR Inhibitor Database Annotation: The Dioxoloquinazoline Core in Fused Tricyclic Inhibitor Development

The N-(3-bromophenyl)-2H-[1,3]dioxolo[4,5-g]quinazolin-8-amine derivative (CHEMBL93051; EGIN0000757) is catalogued in the EGFR Inhibitor Database as an anilino-quinazoline class inhibitor, cross-referenced to the foundational EGFR inhibitor literature (PMIDs 8568816 and 8632415) [1]. The landmark comparative study by Rewcastle et al. (1996) established that fused tricyclic quinazoline analogs with small electron-donating substituents at the 6- and 7-positions are required for high EGFR potency, with the linear imidazo[4,5-g]quinazoline (compound 8) achieving an IC₅₀ of 0.008 nM — approximately 3-fold more potent than the benchmark PD153035 (IC₅₀ = 0.025 nM) [2]. The dioxolo-fused system, while conformationally more restricted than dimethoxy, represents a distinct scaffold topology within this SAR landscape that has been explicitly validated as an EGFR inhibitor chemotype in peer-reviewed comparative studies [2].

EGFR tyrosine kinase inhibitor Fused tricyclic quinazoline PD153035 ATP-competitive inhibitor

Evidence-Backed Application Scenarios for [1,3]Dioxolo[4,5-g]quinazolin-8-amine Procurement


Kinase Inhibitor Scaffold Diversification: Exploiting Conformational Constraint for Selectivity Tuning

For medicinal chemistry teams pursuing ATP-competitive kinase inhibitors where target selectivity is prioritized over absolute EGFR potency, [1,3]dioxolo[4,5-g]quinazolin-8-amine offers a rationally differentiated scaffold. The 14-fold EGFR potency reduction and 26-fold VEGFR-2 potency reduction conferred by the methylenedioxy constraint, relative to dimethoxy analogs [1], can be strategically exploited to tune down off-target kinase engagement while preserving on-target activity via appropriate aniline derivatization at the 8-amine position. This scaffold is particularly suited for programs targeting kinases where the dimethoxyquinazoline chemotype is already crowded by competitor intellectual property.

Phosphodiesterase Inhibitor Lead Generation: Alternative Quinazoline Vector for PDE Screening

The demonstrated cGMP-phosphodiesterase inhibitory activity of 8-amine dioxoloquinazoline derivatives (IC₅₀ = 1.6 μM) [1], while modest compared to optimized 4-anilinoquinazoline PDE5 inhibitors such as MBCQ (IC₅₀ = 19 nM) , validates this scaffold as a starting point for PDE-focused lead optimization. The distinct substitution vector at the 8-position provides access to chemical space that is complementary to established 4-anilinoquinazoline PDE inhibitor series, potentially circumventing existing composition-of-matter patents. This scenario is relevant for procurement by screening laboratories and early-stage PDE drug discovery groups seeking novel chemotypes.

Fused Dioxygenated Ring SAR Studies: Ring-Size Benchmarking in EGFR Pharmacology

The systematic dependence of EGFR inhibitory activity on fused dioxygenated ring size — dioxane > dioxolane > dioxepine [1] — positions [1,3]dioxolo[4,5-g]quinazolin-8-amine as an essential comparator in any comprehensive SAR campaign exploring the role of conformational constraint in quinazoline kinase inhibitor design. Procurement of this scaffold alongside its dioxane and dioxepine congeners enables robust multi-dimensional SAR analysis that cannot be achieved with the dimethoxy series alone. Academic and industrial laboratories engaged in EGFR inhibitor optimization will require this compound as a reference point for ring-size normalization.

Chemical Biology Tool Compound Synthesis: 8-Amine Derivatization for Affinity Probe and PROTAC Design

The primary amine at the 8-position of [1,3]dioxolo[4,5-g]quinazolin-8-amine provides a synthetically accessible handle for conjugation chemistry — including amide bond formation, reductive amination, and linker attachment for proteolysis-targeting chimeras (PROTACs) or affinity chromatography resins — that is orthogonal to the 4-position derivatization commonly employed in quinazoline tool compounds. The EGFR Inhibitor Database annotation of N-(3-bromophenyl)-2H-[1,3]dioxolo[4,5-g]quinazolin-8-amine as a validated EGFR-interacting chemotype [1] supports its use as a warhead in bifunctional degrader molecules. Procurement of the 8-amine building block enables rapid, modular construction of chemical biology probes without the synthetic burden of introducing the aniline moiety at a late stage.

Quote Request

Request a Quote for [1,3]Dioxolo[4,5-g]quinazolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.